

Spectroscopic Profile of 2-Ethoxy-5-fluoropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxy-5-fluoropyrimidine

Cat. No.: B091679

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This technical guide provides a detailed overview of the spectroscopic characteristics of **2-Ethoxy-5-fluoropyrimidine**, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible experimental data, this document presents a summary of predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predicted data points are valuable for researchers in confirming the identity, purity, and structural features of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethoxy-5-fluoropyrimidine**. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.45	s	2H	H-4, H-6
4.40	q	2H	-OCH ₂ CH ₃
1.40	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
165.0	C-2
150.0 (d, ^1JCF = 240 Hz)	C-5
145.0 (d, ^2JCF = 20 Hz)	C-4, C-6
64.0	$-\text{OCH}_2\text{CH}_3$
14.5	$-\text{OCH}_2\text{CH}_3$

Table 3: Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
-120.0	F-5

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2980-2850	Medium	C-H stretch (aliphatic)
1600-1550	Strong	C=N, C=C stretch (aromatic)
1300-1200	Strong	C-O stretch (ether)
1150-1050	Strong	C-F stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/z	Ion
142.06	[M] ⁺
113.03	[M - C ₂ H ₅] ⁺
85.02	[M - C ₂ H ₅ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Ethoxy-5-fluoropyrimidine** in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- ¹³C NMR Acquisition: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Employ proton decoupling.
- ¹⁹F NMR Acquisition: Acquire spectra with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

- Sample Preparation: A thin film of the neat compound is prepared between two potassium bromide (KBr) plates.

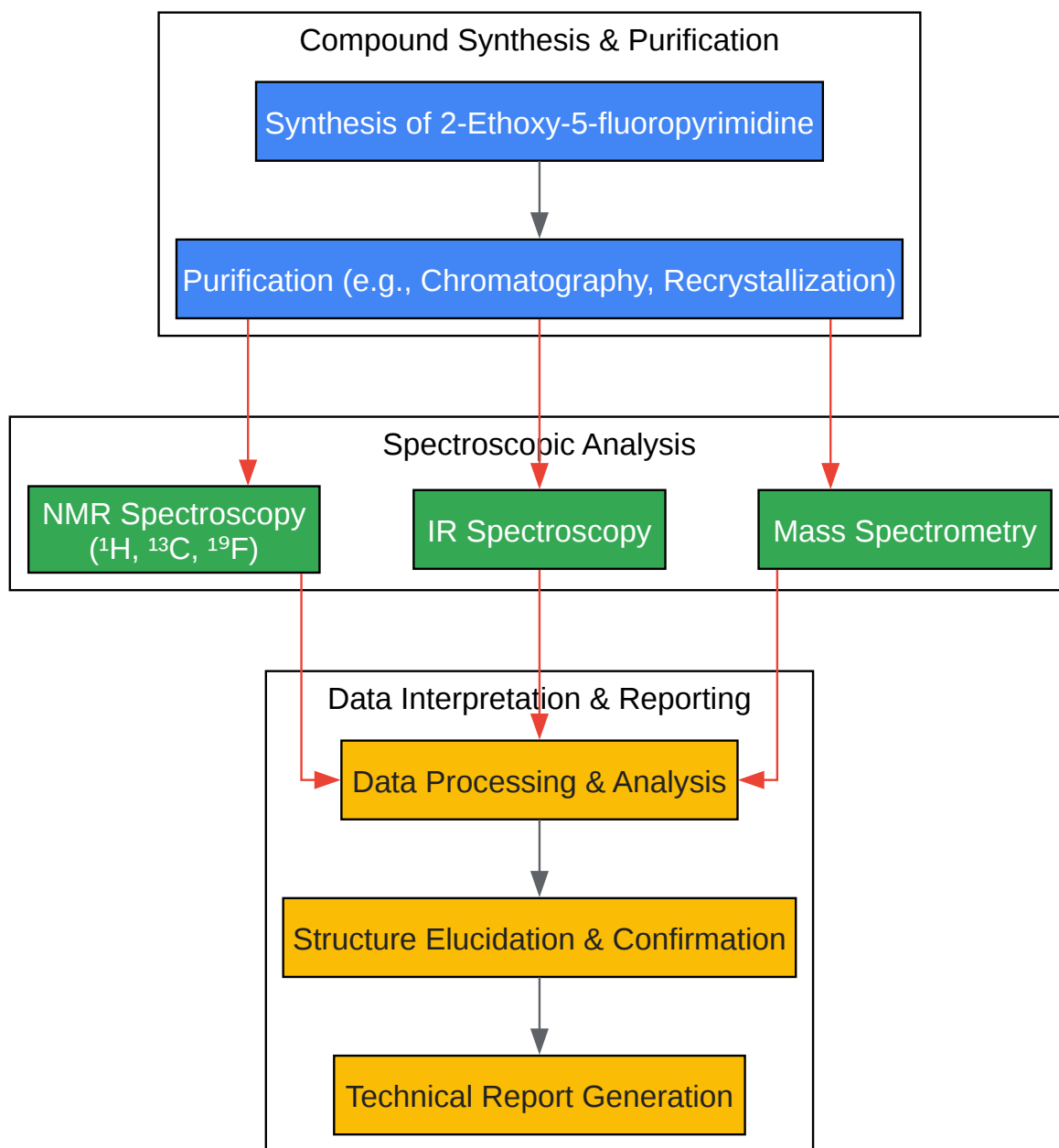
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background correction using a spectrum of the clean KBr plates.

Mass Spectrometry

- Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- Acquisition: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
- Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethoxy-5-fluoropyrimidine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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